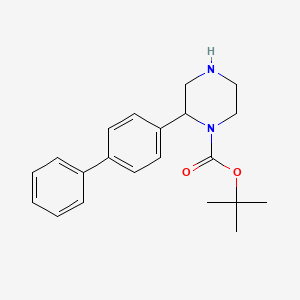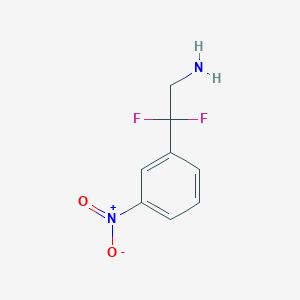
2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine: is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and an amine group attached to an ethan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine typically involves the introduction of difluoromethyl groups to a nitrophenyl ethanamine precursor. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to handle the reagents and reaction conditions safely. The process often requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,2-Difluoro-2-(3-aminophenyl)ethan-1-amine .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties, such as increased resistance to degradation and enhanced performance in extreme conditions .
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions. Additionally, the nitro group can participate in redox reactions, influencing the compound’s activity and stability .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: This compound features a pyridinyl group instead of a nitrophenyl group.
1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one: This compound has a similar structure but with different substitution patterns on the aromatic ring.
Uniqueness: 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8F2N2O2 |
|---|---|
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-2-1-3-7(4-6)12(13)14/h1-4H,5,11H2 |
Clave InChI |
HBOSPZDJOCQBFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


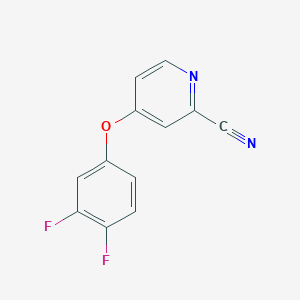
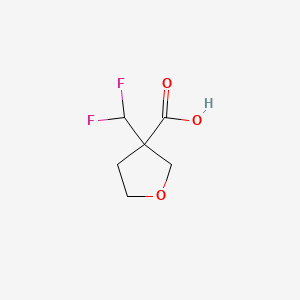
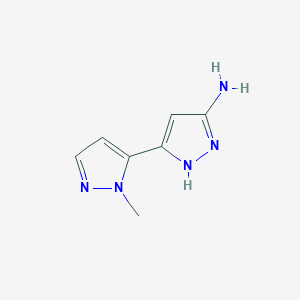
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
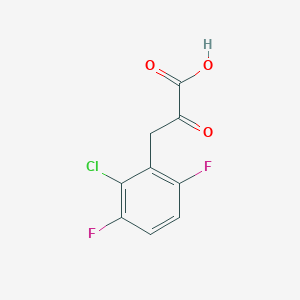
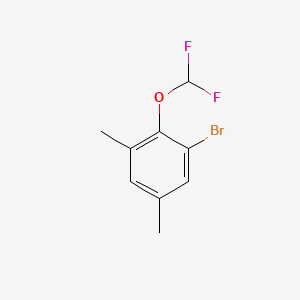
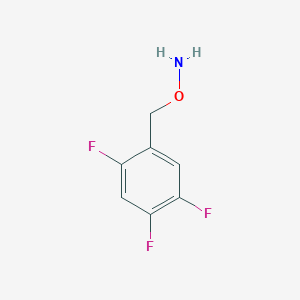

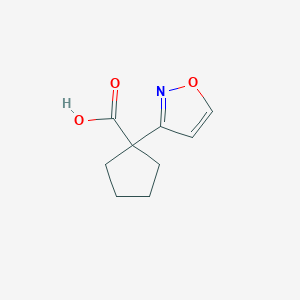
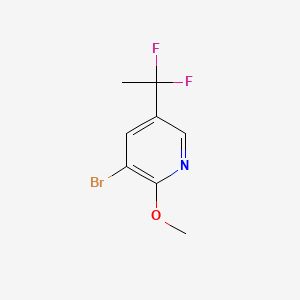
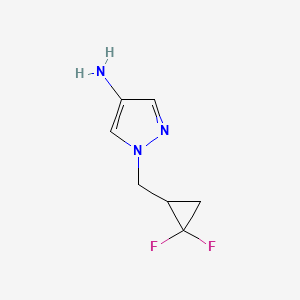
![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)
